

Chemical Identification of Hexaphenol

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Compound Focus: Hexaphenol

CAS No.: 1506-76-9

Cat. No.: S1503141

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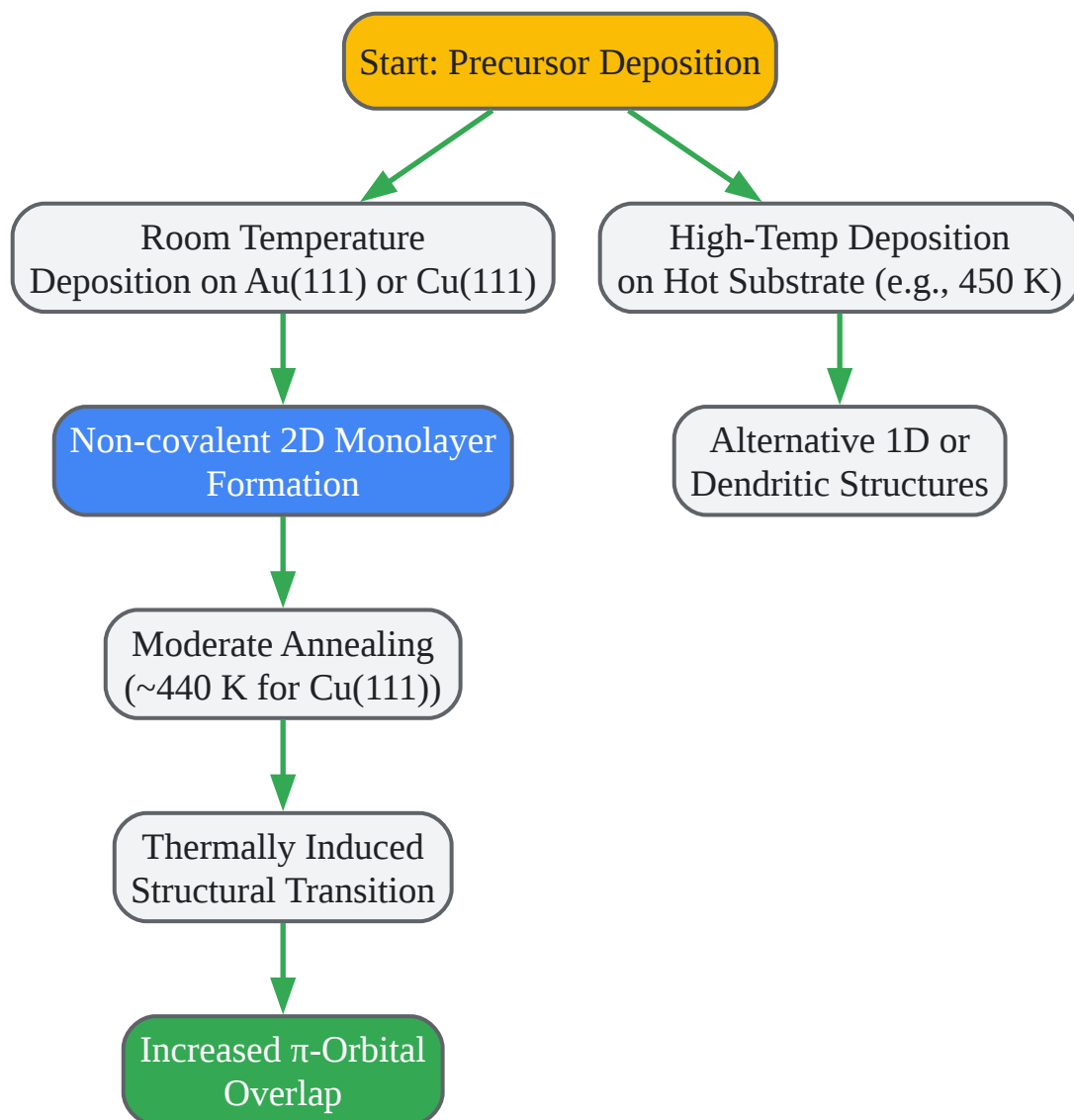
For accurate identification and ordering, here are the key specifications for **Hexaphenol**:

Property	Description
CAS Number	1506-76-9 [1] [2]
Molecular Formula	C ₂₁ H ₁₈ O ₆ [1] [2]
Molecular Weight	366.36 g/mol [1] [2]
IUPAC Name	10,15-Dihydro-5H-tribenzo[a,d,g][9]annulene-2,3,7,8,12,13-hexaol [1]
Synonyms	Cyclotricatechylene; Benzenehexol [1] [2]
Appearance	Brown to dark brown or grey fluffy powder [1] [2]
Melting Point	287-289 °C [1] [2]

Experimental Case Study: π -Bond Formation in a Hexaphenol Analog

A highly relevant study investigates **Hexaphenylbenzene (HPB, C₄₂H₃₀)**, a close structural analog of **Hexaphenol**, focusing on its thermal behavior on metal surfaces to induce π -bond formation [3]. The

following workflow summarizes the key experimental steps and findings:



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Detailed Experimental Protocol

This case study provides a methodology that can be adapted for troubleshooting experiments with similar compounds [3].

- **1. Substrate Preparation:** Use clean, crystalline substrate surfaces such as Au(111) or Cu(111) under ultrahigh vacuum (UHV) conditions. The choice of substrate is critical, as Cu(111) typically induces reactions at lower temperatures due to stronger molecule-substrate interactions [3].

- **2. Precursor Deposition:** Deposit the HPB molecules onto the substrate held at room temperature [3].
- **3. Thermal Activation - Annealing:** Anneal the sample to specific temperatures to initiate structural changes.
 - **Moderate Annealing (up to 440 K):** This step triggers a rearrangement of the monolayer. The driving force is the formation of stronger intermolecular π -bonds, which requires a distortion of the molecular geometry to increase orbital overlap. This occurs **before** any C-H bond activation [3].
 - **High-Temperature Deposition/Annealing (e.g., 450 K+):** If molecules are deposited directly onto a hot substrate or annealed at temperatures sufficient for C-H bond activation, different one-dimensional or dendritic structures are formed instead [3].
- **4. Analysis:** Use Scanning Tunneling Microscopy (STM) to image the resulting molecular structures. Sub-molecular resolution allows you to confirm whether the molecules have retained their propeller-like shape (indicating no C-H activation) or have undergone planarization [3].

FAQs and Troubleshooting Guide

Question	Answer & Troubleshooting Tip
What is the primary driver for π-bond formation in this system?	The primary driver is thermal energy from annealing, which allows molecules to overcome kinetic barriers and rearrange into structures with greater π -orbital overlap. The substrate acts as a catalyst, with Cu(111) being more reactive than Au(111) [3].
Why might my experiment not show the expected structural transition?	Check your annealing temperature. The transition is temperature-dependent. If the temperature is too low, the molecules lack the energy to rearrange. If too high, you may bypass the π -bonded phase and form structures via C-H activation instead.
The halogenated version of my precursor isn't guiding the coupling as expected. Why?	If the growth occurs on a substrate and at temperatures sufficient to activate C-H bonds, the reaction pathway may not be guided by the halogen substituents. Under these conditions, similar structures can be obtained from both halogenated and non-halogenated precursors [3].

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References

1. | 1506-76-9 HEXAPHENOL [chemicalbook.com]
2. CAS 1506-76-9 Hexaphenol - Alfa Chemistry [alfa-chemistry.com]
3. Structure Formation and Coupling Reactions of Hexaphenylbenzene... [pmc.ncbi.nlm.nih.gov]

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